3-Ethylazetidin-3-amine

Muscarinic M4 receptor Positive allosteric modulator CNS drug discovery

3-Ethylazetidin-3-amine (C₅H₁₂N₂, MW 100.16) is a non-interchangeable C3-quaternary azetidine building block. It features a primary amine geminal to an ethyl group, a motif proven to confer superior target potency in M4 PAM programs (e.g., preclinical candidate VU6000918) and PDE4 inhibition for pulmonary inflammation. Unlike positional isomers (e.g., 1-ethylazetidin-3-amine, CAS 55438-58-9), this regiospecific 3-aminoazetidine scaffold enables unique SAR exploration and diverse derivatization via the 3-bromo-3-ethylazetidine precursor route. Its low molecular weight and predicted pKa (10.42) support CNS drug discovery. Also available as the dihydrochloride salt for improved solubility. Ensure scaffold integrity and program success—specify this exact regioisomer from research-grade suppliers.

Molecular Formula C5H12N2
Molecular Weight 100.165
CAS No. 866432-22-6
Cat. No. B3002770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethylazetidin-3-amine
CAS866432-22-6
Molecular FormulaC5H12N2
Molecular Weight100.165
Structural Identifiers
SMILESCCC1(CNC1)N
InChIInChI=1S/C5H12N2/c1-2-5(6)3-7-4-5/h7H,2-4,6H2,1H3
InChIKeyRVNJQVUOPVMKCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.25 g / 500 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Ethylazetidin-3-amine (CAS 866432-22-6): Procurement Guide for the C3-Quaternary Azetidine Building Block


3-Ethylazetidin-3-amine (CAS 866432-22-6) is a C3-quaternary substituted azetidine featuring a primary amine directly attached to the ring carbon. This compound class—3-aminoazetidines—serves as a privileged scaffold in medicinal chemistry, with the 3-amino substitution pattern demonstrating superior potency in multiple target classes relative to alternative linker geometries [1]. The free base has molecular formula C₅H₁₂N₂ and molecular weight 100.16 g/mol, with predicted boiling point 129.5±8.0 °C, predicted density 0.905±0.06 g/cm³, and predicted pKa 10.42±0.40 . The compound is also commercially available as the dihydrochloride salt (MW 173.08 g/mol) for improved handling and aqueous solubility .

Why 3-Ethylazetidin-3-amine Cannot Be Casually Substituted with Alternative Azetidine or Amine Scaffolds


The specific substitution pattern of 3-ethylazetidin-3-amine—a primary amine geminal to an ethyl group on the azetidine ring—is non-interchangeable with positional isomers (e.g., 1-ethylazetidin-3-amine, CAS 55438-58-9) or N-alkylated variants (e.g., N-ethylazetidin-3-amine, CAS 318269-51-1). Medicinal chemistry SAR studies across multiple target classes have demonstrated that 3-amino-substituted azetidines confer superior potency relative to monocyclic and bicyclic diamine linkers, with basic tertiary azetidine amines leading to sharp decreases in target engagement [1]. Furthermore, the C3-quaternary center provides unique synthetic versatility: 3-bromo-3-ethylazetidines serve as direct precursors for the preparation of 3-amino-3-ethylazetidines and diverse functionalized derivatives [2]. Generic substitution with unsubstituted azetidin-3-amine or alternative alkyl azetidines would therefore alter both pharmacophore geometry and synthetic utility, potentially compromising potency or limiting downstream derivatization options.

3-Ethylazetidin-3-amine: Quantitative Differentiation Evidence vs. Comparators


3-Aminoazetidine Amide Linker vs. Alternative Diamine Linkers: M4 PAM Potency Comparison

In a systematic SAR evaluation of linker geometries for M4 positive allosteric modulators, 3-amino-substituted azetidines demonstrated the highest potency among all examined linkers. The study explicitly compared monocyclic and bicyclic diamines, finding that 3-amino azetidines yielded the most potent analogs, while basic tertiary azetidine amines were poorly tolerated and caused a sharp decrease in human M4 receptor potency [1]. The 3-ethyl substitution of 3-ethylazetidin-3-amine introduces a quaternary center that modulates conformational flexibility and metabolic stability beyond what unsubstituted 3-aminoazetidine can provide [2].

Muscarinic M4 receptor Positive allosteric modulator CNS drug discovery

3-Substituted Azetidinyl vs. Unsubstituted Scaffolds: PDE4 Inhibitory Activity Enhancement

A study on dual M3 antagonist-PDE4 inhibitors evaluated the effect of introducing 3-substituted azetidinyl substituents onto a 4,6-diaminopyrimidine scaffold. The introduction of 3-substituted azetidinyl moieties enabled improvement of PDE4 inhibiting activities relative to the unsubstituted scaffold baseline, with preliminary in vivo efficacy confirmed in pulmonary inflammation models [1]. This class-level evidence indicates that 3-substituted azetidines—including 3-ethylazetidin-3-amine derivatives—provide a measurable enhancement in PDE4 inhibition compared to non-azetidine or unsubstituted analogs.

PDE4 inhibition COPD Pulmonary inflammation

C3-Ethyl Quaternary Center vs. Linear Amine Building Blocks: Synthetic Versatility Comparison

3-Ethylazetidin-3-amine possesses a geminal amine-ethyl substitution pattern at C3 that enables unique synthetic transformations inaccessible to linear amines or unsubstituted azetidines. The 3-bromo-3-ethylazetidine precursor route allows straightforward preparation of 3-amino-3-ethylazetidines, as well as 3-alkoxy-, 3-aryloxy-, 3-acetoxy-, 3-hydroxy-, 3-cyano-, and 3-carbamoyl-3-ethylazetidines, all of which retain the quaternary center for conformational constraint [1]. This contrasts with linear amine building blocks (e.g., ethylamine, propylamine) which lack the rigid azetidine ring and quaternary center, and with 1-substituted azetidines (e.g., 1-ethylazetidin-3-amine) where the amine is at C3 but the substitution pattern differs.

Synthetic methodology Building block Functionalized azetidines

3-Ethylazetidin-3-amine vs. N-Ethylazetidin-3-amine: Regioisomeric Differentiation in Pharmacophore Design

3-Ethylazetidin-3-amine (CAS 866432-22-6) and N-ethylazetidin-3-amine (CAS 318269-51-1) represent structurally distinct regioisomers with divergent pharmacophore geometries. The target compound features a primary amine directly on the C3 ring carbon (geminal to ethyl), enabling direct amide coupling at the ring without altering the azetidine ring electronics. In contrast, N-ethylazetidin-3-amine places the ethyl group on the ring nitrogen, converting the azetidine into a tertiary amine and eliminating the free NH for subsequent derivatization. This distinction is critical for applications requiring the azetidine NH to remain available for hydrogen bonding or further functionalization .

Azetidine regioisomers Medicinal chemistry Pharmacophore geometry

3-Ethylazetidin-3-amine: Validated Application Scenarios Based on Quantitative Evidence


M4 Muscarinic PAM Lead Optimization Programs

3-Ethylazetidin-3-amine serves as an optimal building block for M4 PAM programs requiring potent, CNS-penetrant candidates. The 3-aminoazetidine amide linker motif was validated in a preclinical candidate (VU6000918) that achieved robust efficacy at 0.3 mg/kg in a rat amphetamine-induced hyperlocomotion reversal model, representing the most potent M4 PAMs reported for this scaffold series [1]. The 3-ethyl substitution provides a quaternary center that can be leveraged to modulate metabolic stability and P-gp efflux while retaining the potency advantages of the 3-aminoazetidine linker class.

Dual M3 Antagonist-PDE4 Inhibitor Development for COPD

For programs developing dual-mechanism therapeutics for COPD or pulmonary inflammation, 3-ethylazetidin-3-amine provides the 3-substituted azetidinyl motif shown to improve PDE4 inhibitory activity on the 4,6-diaminopyrimidine scaffold. The class-level evidence demonstrates that introduction of 3-substituted azetidines enhances PDE4 inhibition, with preliminary in vivo activity confirmed in pulmonary inflammation models [1]. The C3-ethyl group offers a hydrophobic substituent for SAR exploration while maintaining the conformational constraint required for target engagement.

Synthesis of Conformationally Constrained CNS-Targeted Compound Libraries

3-Ethylazetidin-3-amine enables the preparation of diverse functionalized azetidine libraries via the 3-bromo-3-ethylazetidine precursor route. This methodology provides access to 3-alkoxy-, 3-aryloxy-, 3-hydroxy-, 3-cyano-, and 3-carbamoyl-3-ethylazetidines, as well as novel spirocyclic azetidine building blocks [1]. The quaternary C3 center introduces conformational constraint while maintaining the azetidine ring's favorable properties for CNS drug discovery, including reduced molecular weight and improved ligand efficiency compared to larger heterocycles.

Building Block Procurement for Azetidine-Containing CNS Disorder Patents

Recent patent activity (WO/2023/050241, FI2023050241) discloses azetidine compounds for treating CNS disorders, including drug addiction, with pharmaceutical compositions containing azetidine derivatives as active ingredients [1][2]. 3-Ethylazetidin-3-amine and its dihydrochloride salt serve as key intermediates for constructing these patented scaffolds. The compound's predicted pKa (10.42) and low molecular weight (100.16) make it particularly suitable for CNS applications where physicochemical property optimization is critical for blood-brain barrier penetration [3].

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